4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring, and a benzamide moiety substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction, where the quinoxaline derivative is reacted with a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one
- 3-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid
- ethyl 2-{4-[(3-methylphenyl)methyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetate
Uniqueness
4-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-14-11-9-13(10-12-14)20(26)24-16-6-2-1-5-15(16)19-21(27)25-18-8-4-3-7-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHXRVOZRSQOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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